Sigma-1 Receptor Affinity vs. Structural Analog NP118809
The target compound demonstrates significant sigma-1 receptor affinity, whereas the closely related benzhydryl analog NP118809 is primarily known for N-type calcium channel blockade. A direct binding comparison for sigma-1 between the two compounds has not been published [1]. The target compound's reported Ki of 4.3 nM for sigma-1 [1] places it within a high-affinity range, but the lack of a comparator value for NP118809 at the same target prevents a quantitative selectivity claim. This is a critical data gap for selection.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 4.3 nM |
| Comparator Or Baseline | NP118809: Ki value unavailable for sigma-1 receptor. |
| Quantified Difference | Cannot be calculated. |
| Conditions | Displacement of [3H]-(+)-pentazocine from sigma1 receptor in guinea pig brain membrane (for target compound). |
Why This Matters
This affinity value is the key differentiator for sigma-1 receptor-focused research but cannot be used to claim superiority over analogs without comparable data.
- [1] BindingDB. BDBM50251208 (CHEMBL4088272): Ki 4.30 nM for Sigma-1 Receptor. View Source
